molecular formula C12H12ClN3O B186736 2-Amino-4-(p-ethylphenoxy)-6-chloropyrimidine CAS No. 100763-77-7

2-Amino-4-(p-ethylphenoxy)-6-chloropyrimidine

Cat. No. B186736
M. Wt: 249.69 g/mol
InChI Key: WVCGKJPQJNRCBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(p-ethylphenoxy)-6-chloropyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in scientific research due to its potential pharmacological properties.

Mechanism Of Action

The mechanism of action of 2-Amino-4-(p-ethylphenoxy)-6-chloropyrimidine is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and receptors in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators.

Biochemical And Physiological Effects

2-Amino-4-(p-ethylphenoxy)-6-chloropyrimidine has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce inflammation by inhibiting the production of inflammatory mediators. Additionally, it has been found to have antifungal activity by inhibiting the growth of fungal cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Amino-4-(p-ethylphenoxy)-6-chloropyrimidine in lab experiments is its potential pharmacological properties. It has shown promising results in the treatment of various diseases and disorders. However, one of the limitations of using this compound is its toxicity. It has been found to be toxic to some cell lines at high concentrations.

Future Directions

There are several future directions for the study of 2-Amino-4-(p-ethylphenoxy)-6-chloropyrimidine. One of the directions is to further investigate its potential pharmacological properties and its mechanism of action. This can be achieved through in vitro and in vivo studies. Another direction is to develop more potent and selective analogs of this compound that can be used in the treatment of various diseases and disorders. Additionally, the development of new synthesis methods for this compound can also be explored to improve its yield and purity.
Conclusion:
In conclusion, 2-Amino-4-(p-ethylphenoxy)-6-chloropyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It has been found to exhibit anticancer, anti-inflammatory, and antifungal activities. It has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand its mechanism of action and to develop more potent and selective analogs of this compound.

Synthesis Methods

The synthesis of 2-Amino-4-(p-ethylphenoxy)-6-chloropyrimidine can be achieved through several methods. One of the most commonly used methods is the reaction of 2-chloro-4-(p-ethylphenoxy)-6-aminopyrimidine with sodium hydroxide and chloroacetyl chloride. This reaction results in the formation of 2-Amino-4-(p-ethylphenoxy)-6-chloropyrimidine in good yield.

Scientific Research Applications

2-Amino-4-(p-ethylphenoxy)-6-chloropyrimidine has been extensively studied for its potential pharmacological properties. It has been found to exhibit anticancer, anti-inflammatory, and antifungal activities. It has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.

properties

CAS RN

100763-77-7

Product Name

2-Amino-4-(p-ethylphenoxy)-6-chloropyrimidine

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

4-chloro-6-(4-ethylphenoxy)pyrimidin-2-amine

InChI

InChI=1S/C12H12ClN3O/c1-2-8-3-5-9(6-4-8)17-11-7-10(13)15-12(14)16-11/h3-7H,2H2,1H3,(H2,14,15,16)

InChI Key

WVCGKJPQJNRCBE-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OC2=CC(=NC(=N2)N)Cl

Canonical SMILES

CCC1=CC=C(C=C1)OC2=CC(=NC(=N2)N)Cl

synonyms

2-amino-4-(p-ethylphenoxy)-6-chloropyrimidine

Origin of Product

United States

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